molecular formula C19H24ClFN4O3S B11349203 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

Cat. No.: B11349203
M. Wt: 442.9 g/mol
InChI Key: QVJDZMPPCZCUQZ-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of sulfonyl piperidine derivatives. This compound is characterized by the presence of a chlorofluorophenyl group, a methanesulfonyl group, an imidazole ring, and a piperidine carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Chlorofluorophenyl Methanesulfonyl Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of the Imidazole-Containing Intermediate: The next step involves the reaction of 1H-imidazole with 3-bromopropylamine to form the imidazole-containing intermediate.

    Coupling Reaction: The final step involves the coupling of the chlorofluorophenyl methanesulfonyl intermediate with the imidazole-containing intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide
  • 1-[(2-Fluorophenyl)methanesulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide
  • 1-[(2-Bromophenyl)methanesulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the methanesulfonyl and imidazole groups provides a distinct profile in terms of its chemical and biological properties.

Properties

Molecular Formula

C19H24ClFN4O3S

Molecular Weight

442.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H24ClFN4O3S/c20-17-3-1-4-18(21)16(17)13-29(27,28)25-10-5-15(6-11-25)19(26)23-7-2-9-24-12-8-22-14-24/h1,3-4,8,12,14-15H,2,5-7,9-11,13H2,(H,23,26)

InChI Key

QVJDZMPPCZCUQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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